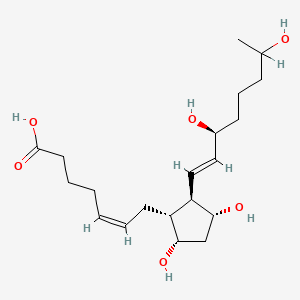

19-Hydroxyprostaglandin F

Description

Context within Prostaglandin (B15479496) Families and Eicosanoid Signaling

19-Hydroxyprostaglandin F (19-OH-PGF) is a member of the eicosanoid family, a large group of signaling molecules derived from the oxidation of 20-carbon fatty acids. wikipedia.orgresearchgate.netelsevier.es Eicosanoids, which include prostaglandins (B1171923), thromboxanes, leukotrienes, and lipoxins, are powerful, locally-acting lipid mediators involved in a vast array of physiological and pathological processes. wikipedia.orgnih.govnih.gov They are not typically stored within cells but are synthesized on demand in response to various stimuli. wikipedia.org

Prostaglandins are characterized by a five-carbon ring structure and are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. wikipedia.orgelsevier.esfrontiersin.org This pathway begins with the conversion of arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2) by COX enzymes (COX-1 and COX-2). frontiersin.orgfrontiersin.org PGH2 then serves as a precursor for various prostaglandins, with the specific type produced being dependent on the downstream synthase enzymes present in a particular cell or tissue. nih.govfrontiersin.orgfrontiersin.org

Prostaglandins are broadly classified into series (e.g., 1, 2, 3) based on the number of double bonds in their side chains, and into families (e.g., PGA, PGD, PGE, PGF) based on the functional groups attached to the cyclopentane (B165970) ring. wikipedia.org The "F" family of prostaglandins, including its well-known member PGF2α, is characterized by two hydroxyl groups on the ring. frontiersin.org PGF compounds are known to be potent biological agents, involved in processes such as smooth muscle contraction and reproductive functions. frontiersin.orgpatsnap.com

19-OH-PGF is a hydroxylated metabolite of the PGF series. nih.govmedchemexpress.com Its formation represents a further step in the metabolic processing of primary prostaglandins. This hydroxylation occurs at the 19th carbon position, a modification carried out by specific enzymes of the cytochrome P450 superfamily. frontiersin.orgnih.gov This structural modification distinguishes it from its parent prostaglandin and can alter its biological activity and function within the complex network of eicosanoid signaling. Eicosanoids exert their effects by binding to specific G-protein-coupled receptors on the cell surface, initiating intracellular signaling cascades that mediate diverse cellular responses. wikipedia.orgnih.gov The specific receptor profile of a cell determines its response to a particular prostaglandin. wikipedia.org

Historical Perspective of this compound Discovery and Initial Characterization

The existence of prostaglandins was first noted in human semen in 1935 by Swedish physiologist Ulf von Euler. britannica.com However, the identification of the vast and complex family of prostaglandins and their metabolites occurred over several subsequent decades. The discovery of 19-hydroxylated prostaglandins was a significant advancement in this field.

This compound, along with its E-series counterpart, was first identified as a major component of human seminal fluid in the mid-1970s. A pivotal 1975 study by P.L. Taylor and R.W. Kelly reported the occurrence of 19-hydroxy F prostaglandins in human semen, establishing their existence in biological systems. medchemexpress.com Early characterization relied on techniques such as gas chromatography and mass spectrometry, which were essential for separating and identifying these lipid molecules from complex biological samples. tandfonline.comacs.org

Initial research focused on the source and biosynthesis of these compounds. Studies in the 1980s began to elucidate the enzymatic processes involved, identifying the microsomal fraction of seminal vesicles as the site of production and suggesting the involvement of a cytochrome P-450 enzyme system. nih.gov These early investigations characterized the enzyme, then termed prostaglandin 19-hydroxylase, by its dependence on cofactors like NADPH and its inhibition by compounds such as carbon monoxide, classic indicators of cytochrome P450 activity. nih.gov

From these initial discoveries, research began to explore the physiological relevance of these unique prostaglandins. Early studies correlated the concentrations of 19-OH-PGF and other prostaglandins in seminal fluid with sperm quality parameters, such as motility and density, suggesting a potential role in male fertility. nih.govmdpi.comnih.gov For instance, one study found that lower concentrations of 19-OH-PGF, in conjunction with higher concentrations of 19-OH-PGE, were associated with normal sperm motility. nih.gov These foundational studies set the stage for more detailed investigations into the specific biochemical pathways and functional roles of this compound.

Detailed Research Findings

Research has established that 19-OH-PGF is a significant component of human seminal prostaglandins, with its concentration having a potential correlation with male reproductive health. nih.govmdpi.com

A study examining the relationship between prostaglandin concentrations and sperm quality in human semen reported specific findings for 19-OH-PGF. The data indicated a relationship between the levels of 19-hydroxylated prostaglandins and sperm motility. Specifically, ejaculates with normal sperm motility were characterized by lower concentrations of 19-OH-PGF compared to those with abnormal motility. nih.gov

| Sperm Motility | 19-OH-PGF Concentration |

| Normal | Lower |

| Abnormal | Higher |

This table illustrates the inverse relationship observed between 19-OH-PGF concentrations and sperm motility as reported in the study. nih.gov

Further research into the biosynthesis of 19-hydroxylated prostaglandins has identified the specific enzymes responsible. The enzyme PGH 19-hydroxylase, identified as CYP4F8 (a cytochrome P450 enzyme), is responsible for the 19-hydroxylation of prostaglandin precursors. nih.gov This enzyme, along with PGH synthase-2 and microsomal PGE synthase-1, is co-localized in the epithelial cells of the seminal vesicles and the distal vas deferens, confirming these tissues as the primary sites of synthesis for 19-hydroxylated prostaglandins in the male reproductive tract. nih.gov

Studies on the enzymatic activity have shown that the prostaglandin 19-hydroxylase in seminal vesicles utilizes NADPH as a cofactor and is inhibited by carbon monoxide, which is characteristic of cytochrome P-450 enzymes. nih.gov

| Enzyme Characteristics | Finding |

| Enzyme Name | Prostaglandin 19-hydroxylase (CYP4F8) nih.gov |

| Location | Seminal vesicles, Vas deferens nih.gov |

| Cellular Localization | Epithelial cells nih.gov |

| Substrate Preference | Prostaglandin E1 (over PGE2) nih.gov |

| Cofactor | NADPH nih.gov |

| Inhibitor | Carbon Monoxide nih.gov |

This table summarizes the key characteristics of the enzyme responsible for producing 19-hydroxylated prostaglandins. nih.govnih.gov

The concentration of 19-OH-PGF and other prostaglandins can vary significantly between individuals. nih.gov Investigations into male fertility have shown that deviations from normal prostaglandin levels, either higher or lower, are associated with reduced sperm concentration and motility. nih.gov This suggests that an optimal concentration of seminal prostaglandins, including 19-OH-PGF, is necessary for proper sperm function. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

56932-60-6 |

|---|---|

Molecular Formula |

C20H34O6 |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-19,21-24H,3,5-10,13H2,1H3,(H,25,26)/b4-2-,12-11+/t14?,15-,16+,17+,18-,19+/m0/s1 |

InChI Key |

UBWZMPMLSDJDSU-AHYYGCRPSA-N |

SMILES |

CC(CCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O)O |

Isomeric SMILES |

CC(CCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O)O |

Canonical SMILES |

CC(CCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O)O |

Synonyms |

19-hydroxy-PGF 19-hydroxy-PGF1 alpha 19-hydroxy-PGF2 alpha 19-hydroxyprostaglandin F 19-hydroxyprostaglandin F, (5Z,9alpha,11alpha,13E,15S,19R)-isomer 19-OH PGF |

Origin of Product |

United States |

Biosynthesis and Endogenous Formation Pathways of 19 Hydroxyprostaglandin F

Precursors and Substrates in 19-Hydroxylation

The formation of 19-Hydroxyprostaglandin F relies on the availability of specific prostaglandin (B15479496) precursors and intermediate substrates.

Prostaglandin F1α (PGF1α) and Prostaglandin F2α (PGF2α) serve as precursors for the formation of their respective 19-hydroxy derivatives. 19(R)-hydroxy PGF2α is recognized as an ω-1 hydroxylase metabolite of PGF2α and is found in human semen. caymanchem.commedchemexpress.com The concentration of 19(R)-hydroxy PGF compounds, including both F2α and F1α forms, in fresh human semen is approximately 20 µg/ml. caymanchem.com While PGF2α is a known precursor, it appears to be a poor substrate for certain hydroxylating enzymes like CYP4F8. wikigenes.orgebi.ac.ukebi.ac.uk The conversion of these precursors to their 19-hydroxy forms is a key step in the metabolic pathway of prostaglandins (B1171923) in specific tissues.

Prostaglandin H1 (PGH1) and Prostaglandin H2 (PGH2) are critical intermediate substrates in the biosynthesis of 19-hydroxyprostaglandins. These endoperoxides are formed from fatty acid precursors through the action of prostaglandin H synthase. Subsequently, PGH1 and PGH2 can be hydroxylated at the 19th position to form 19-hydroxy-PGH1 and 19-hydroxy-PGH2. ebi.ac.ukebi.ac.uk This hydroxylation is a pivotal step that precedes the formation of the final this compound compounds. The enzyme CYP4F8 has been identified as playing a crucial role in this specific 19-hydroxylation step. Following hydroxylation, 19-hydroxy-PGH2 can be reduced to 19-hydroxy-PGF2α. ebi.ac.ukebi.ac.uk This pathway highlights the importance of PGH1 and PGH2 as central intermediates in the generation of 19-hydroxylated prostaglandins.

Enzymology of 19-Hydroxylation

The enzymatic machinery responsible for the 19-hydroxylation of prostaglandins involves a specific family of enzymes known for their role in metabolizing fatty acids and related compounds.

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that catalyze a wide range of oxidative reactions. nih.govwikipedia.org Specifically, members of the CYP4 family are known to be involved in the ω and ω-1 hydroxylation of fatty acids and prostaglandins. nih.govwikipedia.org This process involves the addition of a hydroxyl group to the terminal (ω) or penultimate (ω-1) carbon atom of the substrate. nih.gov While several CYP enzymes can hydroxylate the omega-side chain of PGH2 analogues, specific enzymes show higher efficiency for the natural substrate PGH2. wikigenes.orgresearchgate.net

CYP4F8, a member of the cytochrome P450 family, has been identified as a prominent 19-hydroxylase of prostaglandin H1 and H2. wikipedia.orgnih.gov This enzyme is particularly abundant in the seminal vesicles, which aligns with the high concentration of 19-hydroxyprostaglandins in seminal fluid. nih.govgenecards.org The expression of CYP4F8, along with prostaglandin H synthase-2 and microsomal PGE synthase-1, in seminal vesicles suggests a coordinated enzymatic system for the production of 19-hydroxyprostaglandins. nih.gov CYP4F8's primary function in this context is the ω-2 hydroxylation of PGH1 and PGH2, a critical step in the formation of 19-hydroxyprostaglandins. wikigenes.orgnih.gov

Recombinant CYP4F8 has been shown to efficiently catalyze the n-2 hydroxylation of both PGH1 and PGH2. wikigenes.orgnih.gov While it can also catalyze the n-3 hydroxylation of arachidonic acid, its activity towards other prostaglandins such as PGD2, PGE1, PGE2, and PGF2α is significantly lower, indicating a high degree of substrate specificity for the prostaglandin endoperoxides. wikigenes.orgebi.ac.ukebi.ac.ukwikipedia.org Studies with PGH2 analogues have revealed that while other cytochrome P450 enzymes can hydroxylate these synthetic compounds, CYP4F8 is unique in its efficient oxidation of the omega-side chain of the natural substrate, PGH2. wikigenes.orgresearchgate.net This specificity underscores the specialized role of CYP4F8 in the biosynthesis of 19-hydroxyprostaglandins. wikigenes.org

Involvement of Prostaglandin H Synthase-2 (PGH Synthase-2)

Prostaglandin H Synthase-2 (PTGS2), commonly known as cyclooxygenase-2 (COX-2), is the initial and rate-limiting enzyme in the biosynthesis of prostanoids. abcam.comresearchgate.net It catalyzes the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2). uniprot.orguniprot.orgwikipathways.org This enzyme functions as both a cyclooxygenase, which adds molecular oxygen to arachidonic acid to form Prostaglandin G2 (PGG2), and a peroxidase, which reduces PGG2 to PGH2. uniprot.org PGH Synthase-2 is an inducible enzyme, meaning its expression is typically low in most tissues but can be significantly increased in response to stimuli such as inflammation. abcam.comuniprot.org In the specific context of 19-hydroxyprostaglandin synthesis, PGH Synthase-2 provides the essential PGH2 substrate required for subsequent enzymatic reactions. nih.gov

Contributions of Microsomal PGE Synthase-1 (mPGES-1)

Microsomal Prostaglandin E Synthase-1 (mPGES-1) is a terminal synthase that plays a crucial role in the production of E-series prostaglandins. e-century.usuky.edu It specifically catalyzes the isomerization of PGH2, the product of the PGH Synthase-2 reaction, into Prostaglandin E2 (PGE2). nih.gov Like PGH Synthase-2, mPGES-1 is an inducible enzyme, and its expression is often coordinated with that of PGH Synthase-2 during inflammatory processes. uky.edunih.gov Research indicates a sequential enzymatic action where PGH2 is first hydroxylated by PGH 19-hydroxylase (CYP4F8) before being converted by mPGES-1. nih.gov The coordinated expression and co-localization of PGH Synthase-2 and mPGES-1 in specific tissues are critical for the efficient synthesis of 19-hydroxy-PGE compounds, the immediate precursors to this compound. nih.gov

Localization and Tissue-Specific Synthesis

The synthesis of 19-hydroxyprostaglandins is highly localized to specific tissues within the human male reproductive system. This tissue specificity is a direct result of the localized expression of the necessary biosynthetic enzymes.

Seminal Vesicles and Vas Deferens as Primary Sites of Synthesis

The seminal vesicles and the vas deferens have been identified as the primary sites for the synthesis of 19-hydroxyprostaglandins. nih.gov Studies have confirmed the presence of the key enzymes—PGH synthase-2, PGH 19-hydroxylase (CYP4F8), and microsomal PGE synthase-1—in these tissues through Western blot analysis. nih.gov Furthermore, quantitative analysis by real-time PCR has shown that the messenger RNA (mRNA) transcripts for these three enzymes are abundant and their levels are correlated within the seminal vesicles. nih.gov Mass spectrometry has directly detected 19-hydroxy-PGE compounds in the mucosa of the distal vas deferens, providing direct evidence of synthesis in this location. nih.gov The microsomal fraction of homogenates from human seminal vesicles has been shown to effectively metabolize PGE2 into 19-hydroxy-PGE2. nih.govresearchgate.net

Cellular and Subcellular Distribution of Biosynthetic Enzymes

Within the seminal vesicles and vas deferens, the enzymes responsible for 19-hydroxyprostaglandin synthesis exhibit specific cellular and subcellular localization. Immunohistological analysis has confirmed that PGH synthase-2, CYP4F8, and mPGES-1 are located in the epithelia of these tissues. nih.gov Immunofluorescence studies have further demonstrated the co-localization of all three enzymes within the same epithelial cells of both the seminal vesicles and the vas deferens. nih.gov

At the subcellular level, the enzymes are primarily associated with cellular membranes. As its name suggests, microsomal PGE synthase-1 is a membrane-associated protein. nih.gov Similarly, studies on the microsomal fraction of seminal vesicle homogenates have identified the prostaglandin 19-hydroxylase activity in this cellular compartment, suggesting it is a cytochrome P-450 enzyme. nih.govresearchgate.net PGH Synthase-2 is also known to be an integral membrane protein, located in the endoplasmic reticulum.

Table 1: Key Enzymes in the Biosynthesis of 19-Hydroxyprostaglandin Precursors

| Enzyme | Abbreviation | Function | Subcellular Location |

| Prostaglandin H Synthase-2 | PGH Synthase-2 / COX-2 | Converts Arachidonic Acid to Prostaglandin H2 (PGH2) | Endoplasmic Reticulum |

| PGH 19-hydroxylase | CYP4F8 | Catalyzes the n-2 hydroxylation of PGH1 and PGH2 | Microsomal Fraction |

| Microsomal Prostaglandin E Synthase-1 | mPGES-1 | Converts PGH2 (or its hydroxylated form) to PGE2 (or its hydroxylated form) | Microsomal / Perinuclear |

Table 2: Tissue and Cellular Localization of Biosynthesis

| Location | Finding | Method of Detection | Reference |

| Primary Tissues | |||

| Seminal Vesicles | Primary site of synthesis; abundant and correlated transcripts of PGH Synthase-2, CYP4F8, and mPGES-1. | Western Blot, Real-Time PCR | nih.gov |

| Vas Deferens | Primary site of synthesis; 19-hydroxy-PGE compounds detected in the mucosa. | Mass Spectrometry | nih.gov |

| Cellular Localization | |||

| Epithelial Cells | Co-localization of PGH Synthase-2, CYP4F8, and mPGES-1. | Immunohistology, Immunofluorescence | nih.gov |

Metabolism and Catabolic Pathways of 19 Hydroxyprostaglandin F

Enzymatic Inactivation Mechanisms

The biological inactivation of prostaglandins (B1171923) is primarily achieved through enzymatic oxidation. This process is the rate-limiting step in their degradation and is catalyzed by highly specific enzymes that modify key functional groups on the prostaglandin (B15479496) molecule, leading to a significant reduction or complete loss of biological activity.

The principal enzyme responsible for the catabolism of a wide array of prostaglandins is NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD). oup.compnas.org HPGD is a key metabolic antagonist to the prostaglandin-synthesizing enzyme cyclooxygenase-2 (COX-2). plos.org This enzyme's primary function is to catalyze the oxidation of the 15-hydroxyl group, a structural feature essential for the biological activity of most prostaglandins, to a 15-keto group. taylorandfrancis.comnih.govbioscientifica.com This single conversion results in the formation of 15-keto-prostaglandins, which are biologically inactive compounds. taylorandfrancis.com

The action of HPGD is the first and rate-limiting step in the inactivation cascade of prostaglandins such as PGE2 and PGF2α. pnas.orgtaylorandfrancis.compsu.edu The resulting 15-keto metabolites exhibit greatly reduced biological activities. oup.com The lung is a major site for this metabolic process, where a single passage through the pulmonary circulation can lead to the near-complete metabolism of circulating prostaglandins. taylorandfrancis.combioscientifica.com The expression of HPGD in various tissues allows for local catabolism, providing a direct and rapid mechanism for regulating prostaglandin-mediated events. bioscientifica.com

While direct studies on the metabolism of 19-OH-PGF by HPGD are limited, the enzyme's established role in inactivating its parent compounds, PGF1α and PGF2α, strongly suggests a similar metabolic fate. The presence of the 15-hydroxyl group in the 19-OH-PGF structure makes it a putative substrate for HPGD-mediated oxidation.

Table 1: Key Characteristics of 15-Hydroxyprostaglandin Dehydrogenase (HPGD)

| Feature | Description | References |

| Enzyme Name | NAD+-linked 15-hydroxyprostaglandin dehydrogenase (HPGD) | oup.complos.org |

| Function | Catalyzes the oxidation of the 15(S)-hydroxyl group of prostaglandins. | oup.com |

| Reaction | Prostaglandin + NAD+ → 15-Keto-prostaglandin + NADH + H+ | bioscientifica.com |

| Significance | Rate-limiting enzyme in the biological inactivation of prostaglandins. | pnas.orgpsu.edu |

| Cellular Location | Intracellular, soluble enzyme. | psu.edu |

| Substrates | Prostaglandin E2 (PGE2), Prostaglandin F2α (PGF2α), and other eicosanoids. | taylorandfrancis.comnih.gov |

| Product | 15-Keto-prostaglandins (biologically inactive). | taylorandfrancis.com |

The formation of 19-OH-PGF itself is a metabolic event. It is generated from parent prostaglandins via hydroxylation at the ω-1 position (the 19th carbon). This reaction is catalyzed by ω-1 hydroxylases, which are typically members of the cytochrome P450 (CYP) superfamily of enzymes. medchemexpress.comcaymanchem.combertin-bioreagent.comcaymanchem.com

Research on related prostaglandins has shed light on this process. For instance, the biosynthesis of 19-hydroxy-PGE1 and 19-hydroxy-PGE2, major components of human semen, is catalyzed by cytochrome P450 enzymes in the seminal vesicles. diva-portal.org Specifically, CYP4F8 has been identified as the enzyme responsible for the 19R-hydroxylation of prostaglandin H1 (PGH1) and PGH2, the precursors to PGE1 and PGE2. diva-portal.org It is plausible that a similar CYP4F enzyme is responsible for the ω-1 hydroxylation of PGFα to form 19-OH-PGFα.

Another potential metabolic pathway involves ω-oxidation, which has been observed in the metabolism of PGF2α in certain cell types. Cultured type II alveolar cells from pregnant rabbits can metabolize PGF2α via microsomal cytochrome P450 ω-oxidation, leading to the production of 20-hydroxy PGF2α. medchemexpress.com This indicates that both ω- and ω-1 hydroxylation pathways exist for prostaglandin metabolism.

Formation of Downstream Metabolites and Their Identification

19-Hydroxyprostaglandin F itself is a metabolite of the primary prostaglandins PGF1α and PGF2α. caymanchem.comcaymanchem.com For example, 19(R)-Hydroxy prostaglandin F1α is described as an ω-1 hydroxylase metabolite of PGF1α. medchemexpress.comcaymanchem.combertin-bioreagent.com These 19-hydroxylated compounds have been prominently identified in human semen, where the combined concentration of 19(R)-hydroxy-PGF2α and 19(R)-hydroxy-PGF1α is approximately 20 μg/mL. caymanchem.commedchemexpress.com

Following its formation, 19-OH-PGF is likely subject to further catabolism. The primary route of inactivation for prostaglandins is oxidation by HPGD. Therefore, the most probable downstream metabolite of 19-OH-PGF would be 19-hydroxy-15-keto-prostaglandin F .

This initial oxidation is often followed by the reduction of the double bond at the C13-14 position by the enzyme 15-ketoprostaglandin Δ13-reductase (PGR). psu.edu This two-step process generates 13,14-dihydro-15-keto-prostaglandins, which are major circulating metabolites. taylorandfrancis.complos.org Applying this known pathway, the subsequent metabolite of 19-OH-PGF would be 13,14-dihydro-19-hydroxy-15-keto-prostaglandin F . Finally, these metabolites undergo further β- and ω-oxidation to produce smaller, water-soluble compounds that are excreted in the urine. bioscientifica.com

Table 2: Identified this compound Compounds and Their Precursors

| Compound | Precursor | Source of Identification | References |

| 19(R)-Hydroxyprostaglandin F1α | Prostaglandin F1α (PGF1α) | Human and marsupial semen | caymanchem.combertin-bioreagent.com |

| 19(R)-Hydroxyprostaglandin F2α | Prostaglandin F2α (PGF2α) | Human semen | caymanchem.com |

Biological Roles and Mechanistic Insights of 19 Hydroxyprostaglandin F

Role in Reproductive Physiology

19-Hydroxyprostaglandin F (19-OH PGF) is a prominent prostaglandin (B15479496) found in the reproductive systems of several species, playing a multifaceted role in physiological processes. This article explores its occurrence, variations, and functional implications within reproductive physiology.

Occurrence in Seminal Plasma and Semen

19-OH PGF, along with 19-hydroxyprostaglandin E (19-OH PGE), is a major prostaglandin constituent of human semen. nih.govbioscientifica.com These compounds are primarily synthesized in the seminal vesicles. oup.com Studies have identified various forms, including 19-hydroxyprostaglandin F1α and F2α, in human seminal fluid. capes.gov.brmedchemexpress.com The concentration of 19-OH PGFs in fresh human semen is approximately 20 μg/mL. medchemexpress.com

The concentration of prostaglandins (B1171923) in human semen exhibits significant variability. Research has shown that the variation in prostaglandin levels is more pronounced between different individuals than in repeated ejaculates from the same person. nih.gov This inter-individual variation may be linked to the variable expression of enzymes involved in prostaglandin synthesis, such as CYP4F8. diva-portal.org One study reported mean concentrations of 19-OH PGF in the semen of fertile men to be around 59 µg/ml, while infertile and vasectomized men had mean concentrations of 49.5 µg/ml and 45 µg/ml, respectively. capes.gov.br However, another study found no significant difference in the levels of 19-hydroxyprostaglandin E when comparing men with normal and abnormal sperm characteristics. researchgate.net

Correlation of 19-OH PGF with Sperm Characteristics

| Sperm Characteristic | Correlation with 19-OH PGF Concentration | Source |

|---|---|---|

| Sperm Density | High density associated with low PG concentration | nih.govresearchgate.net |

| Sperm Motility | Lower in ejaculates with normal motility | nih.govresearchgate.net |

| Sperm Motility | Negative association | mdpi.com |

Modulation of Myometrial Contractility (in vitro studies)

Prostaglandins present in semen are known to influence the contractility of the human myometrium. nih.gov While the effects of PGE and PGF on uterine contractions are well-documented, the actions of their 19-hydroxy derivatives have also been investigated. nih.gov Prostaglandins play a key role in regulating uterine contractility and cervical dilatation during labor. oup.com They stimulate uterine contractions and increase myometrial contractility by upregulating gap junctions and oxytocin (B344502) receptors. srce.hr In vitro studies on canine myometrium have shown that PGF2α can stimulate contractions, particularly in the circular layer of the myometrium. frontiersin.org This suggests a potential role for seminal prostaglandins, including 19-OH PGF, in modulating uterine activity following coitus.

Implications for Sperm Transport within the Female Genital Tract

The modulation of myometrial contractility by seminal prostaglandins has direct implications for the transport of sperm through the female reproductive tract. nih.gov The rapid transport of sperm towards the fallopian tubes is thought to be facilitated by uterine contractions. nih.gov The effects of seminal prostaglandins on the myometrium may therefore be important for successful sperm transport and subsequent fertilization. nih.gov

Comparative Analysis in Mammalian Reproductive Systems (e.g., marsupials)

19-hydroxylated prostaglandins are also found in the seminal plasma of marsupials, with F-type compounds of the 1 and 2-series being predominant. caymanchem.com This contrasts with humans, where PGE series compounds are more dominant. caymanchem.com Marsupials possess a unique reproductive system, with females having two uteri and two vaginas. wikipedia.org The presence of 19-OH PGF in the semen of marsupials suggests a conserved, yet potentially distinct, role for this compound in the reproductive strategies of different mammalian lineages.

Immunomodulatory Functions

The immunomodulatory properties of prostaglandins are well-established, with many of these lipids acting as potent regulators of immune cell function and inflammatory responses. While research has extensively focused on prostaglandins like PGE2, evidence suggests that related compounds, including 19-hydroxyprostaglandins, also possess significant immunomodulatory capabilities. Notably, 19-hydroxyprostaglandin E (19-hydroxy PGE) is recognized as a primary immunosuppressive agent in human seminal plasma, highlighting its role in preventing an immune response against spermatozoa in the female reproductive tract. cuni.cz This inherent immunosuppressive activity suggests a broader role for 19-hydroxylated prostaglandins in modulating immune homeostasis.

Inhibition of Lymphocyte Blastogenesis by Related 19-Hydroxyprostaglandins

A key mechanism of prostaglandin-mediated immunosuppression is the inhibition of lymphocyte proliferation, or blastogenesis, a critical step in the adaptive immune response. Prostaglandins of the E series, in particular, are known to suppress the blastogenic responses of lymphocytes to various stimuli. researchgate.netnih.gov This inhibitory effect is crucial in environments where immune tolerance is required.

For instance, prostaglandins found in seminal plasma, including 19-hydroxy PGE, are thought to contribute to the survival of sperm in the female reproductive tract by suppressing local immune reactions. cuni.cz While direct studies on this compound are limited, the functional profile of related prostaglandins suggests it may share this inhibitory capacity. The general mechanism involves elevating intracellular cyclic AMP (cAMP) levels in lymphocytes, which interferes with signaling pathways required for T-cell activation and proliferation. nih.gov Prostaglandin E2 (PGE2), a closely related compound, has been shown to directly inhibit interleukin-2 (B1167480) (IL-2) production and the expression of its receptor, which are essential for T-cell proliferation. nih.gov

Influence on Immune Cell Activities and Responses

The immunomodulatory effects of prostaglandins extend to a wide array of immune cells beyond lymphocytes. binasss.sa.cr These lipids can orchestrate a complex interplay between different cell types, often shifting the balance from a pro-inflammatory, cell-mediated (Type 1) response to an anti-inflammatory, humoral (Type 2) response. nih.govoup.com

Prostaglandins, particularly PGE2, exert profound effects on various immune cells:

Natural Killer (NK) Cells: PGE2 suppresses the cytolytic functions of NK cells and inhibits their production of IFN-γ, a key cytokine for antiviral and anti-tumor immunity. nih.govbinasss.sa.cr

Dendritic Cells (DCs): While PGE2 can support the initial activation of DCs, it also suppresses their ability to produce IL-12 and attract naïve T-cells, thereby hindering the development of a strong Th1 response. nih.govoup.com

Macrophages: PGE2 can influence macrophage polarization, often promoting a shift towards an M2 phenotype, which is associated with immunosuppression and tissue repair rather than inflammation. binasss.sa.cr

T-Cells: PGE2 selectively suppresses the functions of Th1 and cytotoxic T-lymphocytes (CTLs) while promoting the development and function of regulatory T-cells (Tregs), Th2, and Th17 cells. nih.govoup.comfrontiersin.org This shift is a hallmark of prostaglandin-mediated immune regulation.

B-Cells: Elevated levels of PGE2 have been linked to an impaired B-cell mediated immune response, potentially by reducing the expression of key transcription factors like PAX5, which is a master regulator of B-cell development and differentiation. plos.org

Given that 19-hydroxy PGE is a major immunosuppressive factor in semen, it is plausible that this compound influences these immune cells in a similar manner to achieve its biological effects. cuni.cz

Cellular Signaling and Receptor Interactions

The diverse biological effects of prostaglandins are mediated by their interaction with specific cell surface receptors, which belong to the G-protein coupled receptor (GPCR) superfamily. binasss.sa.craacrjournals.org The binding of a prostaglandin to its receptor initiates intracellular signaling cascades that ultimately dictate the cellular response.

Downstream Signaling Cascades and Cellular Responses

The specific downstream signaling pathway activated by this compound would depend on which receptor subtype it binds to. Each prostanoid receptor is coupled to a distinct G-protein, triggering a unique intracellular cascade. frontiersin.orgaacrjournals.org

FP Receptor Activation: The FP receptor is coupled to the Gq protein. Its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). oup.com This pathway is typically associated with smooth muscle contraction.

EP Receptor Activation: The EP receptor subtypes are linked to different G-proteins and thus have varied signaling outputs:

EP1: Similar to the FP receptor, EP1 is coupled to Gq, leading to increased intracellular calcium levels. frontiersin.org

EP2 and EP4: These receptors are coupled to Gs proteins, which activate adenylyl cyclase, resulting in the synthesis of cyclic AMP (cAMP). aacrjournals.orgnih.gov Elevated cAMP activates protein kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB. aacrjournals.org The EP2 and EP4 pathways are often linked to vasodilation and immunomodulation. nih.govaacrjournals.org The EP4 receptor can also signal through the ERK1/2 pathway. frontiersin.org

EP3: This receptor subtype is primarily coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. frontiersin.org This pathway can counteract the effects of EP2 and EP4 activation.

The potential for this compound to interact with multiple receptors suggests it could elicit complex and context-dependent cellular responses, ranging from smooth muscle contraction to potent immunomodulation.

Table 2: Potential Downstream Signaling Pathways for this compound

| Receptor | G-Protein Coupling | Primary Signaling Cascade | Key Cellular Responses | Reference |

|---|---|---|---|---|

| FP | Gq | PLC → IP3 + DAG → ↑ Ca2+ + PKC | Smooth muscle contraction | oup.com |

| EP1 | Gq | PLC → IP3 + DAG → ↑ Ca2+ + PKC | Smooth muscle contraction, ion transport | frontiersin.org |

| EP2 | Gs | Adenylyl Cyclase → ↑ cAMP → PKA | Relaxation of smooth muscle, immunomodulation | aacrjournals.orgnih.gov |

| EP3 | Gi | Adenylyl Cyclase → ↓ cAMP | Inhibition of smooth muscle relaxation, neurotransmission | frontiersin.orgmedchemexpress.com |

| EP4 | Gs | Adenylyl Cyclase → ↑ cAMP → PKA | Relaxation of smooth muscle, immunomodulation | frontiersin.orgaacrjournals.orgnih.gov |

Advanced Analytical and Research Methodologies

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 19-OH PGF from complex biological matrices like seminal plasma. The choice between gas and liquid chromatography depends on the specific requirements of the analysis, including desired resolution, sensitivity, and sample throughput.

Gas chromatography, particularly gas-liquid chromatography, is a powerful technique for separating prostaglandins (B1171923), including 19-OH PGF. However, due to the low volatility and thermal instability of these compounds, chemical derivatization is a mandatory prerequisite for analysis. theses.cz This process converts the polar carboxyl and hydroxyl groups into more volatile and thermally stable derivatives. researchgate.net

A common procedure involves a multi-step derivatization. For instance, 19-OH PGF can be converted sequentially into its methyl ester, followed by the formation of butyl boronate and t-butyl dimethylsilyl ether derivatives. scispace.com Another established method for prostaglandins involves derivatization with a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and piperidine (B6355638). researchgate.net

Optimal separation of these derivatives is achieved using packed columns under specific temperature conditions. For example, effective separation has been demonstrated on Dexsil 300 packed columns. capes.gov.br

| Parameter | Condition | Reference |

|---|---|---|

| Column Type | 4 m x 1/4 in. I.D. Dexsil 300 packed column | capes.gov.br |

| Temperature | 280 °C | capes.gov.br |

| Derivatization Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and piperidine (1:1 mixture) | capes.gov.br |

| Alternative Derivatization | Sequential methyl ester, butyl boronate, and t-butyl dimethylsilyl ether formation | scispace.com |

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative to GC, often requiring less sample manipulation as derivatization is not always necessary. capes.gov.br Both normal-phase and reversed-phase HPLC are utilized for prostaglandin analysis. nih.govconquerscientific.com

Normal-phase HPLC, using a polar stationary phase like silica, has been successfully employed for the individual isolation and collection of various prostaglandins, including 19-OH PGs, using columns such as µPorasil. capes.gov.brsigmaaldrich.cn

Reversed-phase HPLC, which separates compounds based on hydrophobicity, is also common. conquerscientific.com In this mode, a non-polar stationary phase is used with a polar mobile phase. The elution of compounds is typically achieved by increasing the organic solvent concentration in the mobile phase over time, a technique known as gradient elution. chromatographyonline.com Due to the potential for variable recovery of polar compounds in HPLC, internal standards are crucial. Notably, 19-hydroxyprostaglandin B2 has been identified as a suitable internal standard for the analysis of lipoxygenase products due to its chemical stability and elution profile. nih.gov

| HPLC Mode | Column Example | Principle | Reference |

|---|---|---|---|

| Normal-Phase | µPorasil column | Separates based on polarity, with more polar compounds retained longer. | capes.gov.br |

| Reversed-Phase | C18 column (typical) | Separates based on hydrophobicity, with non-polar compounds retained longer. | nih.govconquerscientific.com |

Spectrometric Characterization and Quantification

Following chromatographic separation, mass spectrometry is the definitive method for the structural confirmation and quantification of 19-OH PGF.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a cornerstone of prostaglandin analysis, providing high sensitivity and specificity. scispace.com This technique allows for both the identification and precise measurement of compounds as they elute from the GC column. researchgate.net

For quantification, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. capes.gov.br This involves programming the detector to monitor only for specific mass-to-charge ratio (m/z) ions that are characteristic of the target analyte. This approach significantly enhances sensitivity and reduces background noise, allowing for the accurate quantification of low-abundance compounds like 19-OH PGF. Research has used this method to establish seminal plasma concentrations of 19-OH PGFs in fertile men, finding levels of 12.66 ± 5.21 µg/mL. capes.gov.br To correct for procedural losses during sample preparation and analysis, a stable isotope-labeled internal standard, such as PGF2α D4, is often added to the sample at the beginning of the workflow. capes.gov.br

Thermospray HPLC-MS is another powerful tool that has been applied to the analysis of 19-OH PGE derivatives, offering excellent specificity with minimal sample manipulation. capes.gov.br

In mass spectrometry, prostaglandins exhibit characteristic fragmentation patterns. The positive ion spectra of primary prostaglandins typically show simple patterns, with base peaks often corresponding to ions that have lost a molecule of water (H₂O) from the protonated molecule ([M+H]⁺) or the ammonium (B1175870) adduct ([M+NH₄]⁺). capes.gov.br

The specific fragmentation pathways and the resulting daughter ions are used to confirm the identity of the parent molecule. While detailed fragmentation spectra for 19-OH PGF are highly specific to the ionization method and derivatization used, the analysis of these patterns is crucial. It allows for the differentiation of 19-OH PGF from other closely related prostaglandins and its own isomers (e.g., 19-OH PGF₁α vs. 19-OH PGF₂α). This differentiation is achieved by identifying unique fragment ions or distinct ratios of common fragments that arise from the structural differences between the isomers.

Immunoassays for Detection and Quantification

Immunoassays, such as enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA), represent another class of analytical methods used for prostaglandins. researchgate.net These methods are based on the highly specific binding interaction between an antibody and its target antigen. They are often capable of high-throughput analysis and can be very sensitive.

However, a significant drawback of immunoassays in the context of prostaglandin analysis is the potential for a lack of specificity. researchgate.net Antibodies developed for one prostaglandin may exhibit cross-reactivity with other structurally similar compounds, leading to inaccurate measurements. While immunoassays have been widely used for major prostaglandins like PGE₂ and PGF₂α, their application specifically for 19-OH PGF is less documented, and they are generally considered less specific than chromatography-mass spectrometry-based methods. researchgate.net The gold standard for definitive and accurate quantification remains GC-MS or LC-MS. researchgate.net

Mentioned Chemical Compounds

| Compound Name |

|---|

| 19-Hydroxyprostaglandin F (19-OH PGF) |

| 19-Hydroxyprostaglandin B2 |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Piperidine |

| Prostaglandin F2α D4 (PGF2α D4) |

| Prostaglandin E2 (PGE2) |

| Prostaglandin F2α (PGF2α) |

Molecular and Cellular Biology Approaches

Understanding the biosynthetic capacity for 19-OH PGF within a cell or tissue begins at the genetic level. Gene expression analysis is used to quantify the amount of messenger RNA (mRNA) transcripts for enzymes involved in the prostaglandin synthesis pathway.

Real-time Polymerase Chain Reaction (RT-PCR) , also known as quantitative PCR (qPCR), is a widely used method to measure the expression of specific genes. Studies have used RT-PCR to characterize the expression of 15 different genes in the prostaglandin pathway across various human uterine tissues, including myometrium and placenta. oup.comnih.gov This technique has revealed that genes for prostaglandin synthesis are differentially expressed depending on the tissue type and physiological state, such as during labor. oup.comnih.gov For example, the expression of prostaglandin-endoperoxide synthase 2 (PTGS2, or COX-2) and a prostaglandin F synthase (AKR1B1) was found to be upregulated in fetal membranes during term labor. frontiersin.org Similarly, RT-PCR has been used to analyze enzyme expression in equine conceptuses and to show that PTGS2 mRNA abundance is higher than that of PTGS1 (COX-1). mdpi.com

RNA sequencing (RNA-seq) offers a more comprehensive approach, allowing for the profiling of the entire transcriptome (all RNA molecules) in a sample. This powerful tool has been used to identify the complete prostaglandin biosynthetic pathway in organisms like dinoflagellates by mining transcriptome data. mdpi.com In a rat model of Alzheimer's disease, RNA-seq was used to profile 33 genes involved in the PGD₂ and PGE₂ pathways in the hippocampus. biorxiv.org This approach provides a broad, unbiased view of how entire metabolic pathways are regulated at the transcriptional level under various conditions. biorxiv.orgfrontiersin.org

While gene expression data indicates the potential for protein synthesis, these methods directly assess the presence, quantity, and cellular location of the enzymes themselves.

Western Blot analysis is used to separate proteins by size and then detect a specific protein using an antibody, allowing for the quantification of its expression level. This technique has been employed to detect prostaglandin synthases like hematopoietic prostaglandin D synthase (HPGDS) and prostaglandin-endoperoxide synthase 1 (PTGS1) in cell and tissue lysates. mybiosource.comrndsystems.comrndsystems.com For instance, a specific band for HPGDS can be detected at approximately 25-28 kDa in lysates from various cell lines. rndsystems.comrndsystems.com This method can also be used to study the effects of pathway modulation, such as showing that overexpression of prostaglandin F synthase (PGFS) increases the level of proliferating cell nuclear antigen (PCNA) in cancer cells. nih.gov

Immunohistochemistry (IHC) and Immunofluorescence (IF) are imaging techniques that use antibodies to visualize the specific location of proteins within a tissue section. IHC studies have been crucial in identifying the precise cell types that contain prostaglandin-endoperoxide synthase (PTGS) in human fetal membranes and decidua, showing the most intense staining in decidualized stromal cells. nih.gov These methods have also localized PTGS and prostacyclin synthase to myometrial smooth muscle cells. nih.gov In the central nervous system, IHC and double immunofluorescence revealed that prostamide/PGF synthase is preferentially localized to the myelin sheaths of white matter bundles, where it co-localizes with myelin basic protein. nih.gov This localization suggests that myelin sheaths may be key sites for PGF₂α production in the CNS. nih.gov

Table 2: Summary of Protein Analysis Techniques for the Prostaglandin Pathway

| Technique | Purpose | Key Findings/Applications | Source(s) |

|---|---|---|---|

| Western Blot | Quantifies the amount of a specific enzyme in a sample. | Detects PTGS1, HPGDS, and PGFS proteins in cell/tissue lysates; confirms changes in protein levels after experimental manipulation. | mybiosource.comrndsystems.comrndsystems.comnih.gov |

| Immunohistochemistry (IHC) | Visualizes the location of enzymes within a tissue context. | Localized PTGS to decidual stromal cells and myometrial smooth muscle; identified PGF synthase in CNS myelin sheaths. | nih.govnih.govnih.gov |

| Immunofluorescence (IF) | Similar to IHC, uses fluorescent tags for protein visualization. | Confirmed co-localization of PGF synthase with myelin basic protein in oligodendrocytes. | nih.gov |

To directly measure the functional capacity of the enzymes in the prostaglandin pathway, researchers perform activity assays. These assays are often conducted in vitro using either purified recombinant enzymes or microsomal preparations. nih.govnih.gov Microsomes are vesicles formed from the endoplasmic reticulum, where many key enzymes like prostaglandin H synthases and cytochrome P450s are located. nih.gov

A typical assay for PGF synthase activity involves incubating the enzyme source with the precursor prostaglandin H₂ (PGH₂). nih.govcaymanchem.com The enzymatic reaction is then allowed to proceed, and the amount of the product, PGF₂α, is quantified using methods such as an enzyme-linked immunosorbent assay (ELISA). nih.gov Alternatively, the activity of some enzymes can be monitored by measuring the change in absorbance of a cofactor like NADPH at 340 nm. caymanchem.com Such assays were used to evaluate the PGF synthase activity of several human and bovine aldo-keto reductases (AKRs), confirming that AKR1B1 and AKR1A1 are potent PGF synthases. nih.gov These in vitro systems are essential for characterizing enzyme kinetics, substrate specificity, and the effects of inhibitors. nih.govcaymanchem.com

Cell culture models provide a controlled, manipulable environment to investigate the regulation of prostaglandin synthesis and the subsequent biological functions of these lipid mediators. Both primary cells (isolated directly from tissue) and immortalized cell lines are used.

For example, cultured human myometrial cells have been used to show that inflammatory cytokines like interleukin 1β (IL-1β) and tumor necrosis factor α (TNFα) can stimulate the expression of PTGS2 and the PGF synthase AKR1B1. nih.govfrontiersin.org Similarly, A549 human lung cancer cells were used to demonstrate that IL-1β induces the expression of microsomal prostaglandin E synthase-1 (mPGES-1). pnas.org Cell culture is also invaluable for functional studies. In colorectal cancer cell lines (HCT116 and HCT8), overexpression of PGF synthase was shown to promote resistance to the chemotherapy drug oxaliplatin, an effect that was dependent on its enzymatic activity. nih.gov Adipose tissue explants and cultured preadipocytes have been used to show depot-specific differences in PGE₂ and PGF₂α release. nih.gov These models are critical for dissecting the molecular mechanisms that link external stimuli to prostaglandin production and cellular responses.

Structural Biology Techniques (e.g., X-ray crystallography of related enzymes)

Structural biology provides a three-dimensional view of the enzymes involved in prostaglandin synthesis, offering profound insights into their mechanism of action, substrate specificity, and interaction with inhibitors.

The primary technique used is X-ray crystallography . This method has been successfully applied to determine the structure of key enzymes in the pathway. The crystal structure of ovine prostaglandin H₂ synthase-1 (PGHS-1, or COX-1), the enzyme that produces the central precursor PGH₂, was solved to a resolution of 2.0 to 3.5 Å. researchgate.netrcsb.orgpdbj.org These structural studies revealed that the enzyme is a monotopic membrane protein that integrates into only one leaflet of the lipid bilayer. rcsb.org It consists of three distinct units: an epidermal growth factor (EGF) domain, a membrane-binding motif, and a large catalytic domain. rcsb.org Crucially, the structure showed two separate active sites for its cyclooxygenase and peroxidase functions and identified a long, hydrophobic channel leading to the cyclooxygenase site, which is where non-steroidal anti-inflammatory drugs (NSAIDs) bind. rcsb.orgacs.org

The structure of prostaglandin F synthase (PGFS) has also been elucidated, revealing that it belongs to the aldo-keto reductase (AKR) family and possesses a characteristic (α/β)₈ barrel tertiary structure. wikipedia.org

Table 3: Structural Insights into Prostaglandin Pathway Enzymes

| Enzyme | Technique | Key Structural Findings | Source(s) |

|---|---|---|---|

| Prostaglandin H₂ Synthase-1 (PGHS-1/COX-1) | X-ray Crystallography | Monotopic membrane protein with three domains (EGF, membrane-binding, catalytic). Contains a long hydrophobic channel for substrate access and NSAID binding. | uiuc.eduresearchgate.netrcsb.org |

| Prostaglandin F Synthase (PGFS) | X-ray Crystallography | Belongs to the aldo-keto reductase (AKR) family. Features a monomeric (α/β)₈ barrel structure. | wikipedia.org |

| Cytochrome P450 Enzymes (General) | X-ray Crystallography | Heme-containing monooxygenases with a conserved structural core. Substrate specificity is determined by variable active site regions. | nih.govresearchgate.netnih.gov |

Structure Activity Relationship Studies and Derivative Research

Analysis of Structural Features Influencing Biological Activity

The defining structural feature of 19-hydroxyprostaglandins is the hydroxyl group at the C-19 position. The specific spatial arrangement, or stereochemistry, of this group is critical. For instance, the naturally occurring and biologically active forms are typically the (19R)-hydroxy isomers. nih.gov This specific configuration is a direct result of their unique biosynthetic pathway. Unlike most prostaglandins (B1171923), which are synthesized solely through the cyclooxygenase (COX) pathway, 19-hydroxyprostaglandins are formed when enzymes from the cytochrome P450 family, specifically CYP4F8, hydroxylate prostaglandin (B15479496) endoperoxide precursors (PGH1 and PGH2). nih.govgoogle.com This enzymatic action occurs before the endoperoxide is converted into its final prostaglandin form, meaning the 19R-hydroxyl group is integral to the molecule's identity from its creation. nih.gov

The presence of this 19-hydroxyl group has significant implications for biological activity. In the prostaglandin E (PGE) series, 19(R)-hydroxylation has been associated with selectivity for the EP2 receptor subtype, although 19-hydroxy-PGE2 is a less potent agonist than PGE2 itself. nih.govbuu.ac.th The biological context of these molecules is also a key aspect of their function. High concentrations of (ω-1)-hydroxy prostaglandins, such as 19-hydroxy-PGE1 and 19-hydroxy-PGF2α, are found in the semen of primates, including humans, suggesting a specialized role in reproduction. buu.ac.thbioscientifica.comnih.gov The evaluation of these specific prostaglandins has become so defined that antibodies raised against the 19-OH F series are used as highly specific markers for the forensic identification of human semen. nih.gov

Synthesis and Evaluation of Synthetic Analogues and Derivatives

The total chemical synthesis of prostaglandins is a complex endeavor due to the numerous stereocenters in the molecule. researchgate.net Consequently, the development of synthetic analogues often relies on modifying existing prostaglandin scaffolds. capes.gov.br Research into analogues of 19-hydroxyprostaglandins has often focused on modifying the ω-side chain to enhance therapeutic properties, such as metabolic stability and receptor affinity. researchgate.net

A key strategy involves creating analogues that are resistant to degradation. A primary route of prostaglandin inactivation in the body is the oxidation of the hydroxyl group at the C-15 position by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). researchgate.net By modifying the structure of the ω-chain, it is possible to create analogues that are poor substrates for this enzyme, thereby increasing their biological half-life and potency.

Notable examples include PGF2α analogues developed for therapeutic use where the terminal end of the ω-chain is significantly altered. These compounds, while not having a simple hydroxyl at C-19, represent a class of derivatives where the entire C-17 to C-20 region is replaced, demonstrating the impact of ω-chain modification. For example, Bimatoprost , an antiglaucoma agent, is the N-ethyl amide of 17-phenyl-18,19,20-trinor-PGF2α. google.com Here, the terminal pentyl group of PGF2α is replaced by a phenyl group, and the C-1 carboxylic acid is converted to an amide. Another potent analogue, 17-phenyl-18,19,20-trinorprostaglandin F2α , showed a high affinity for the PGF2α receptor and a correspondingly strong luteolytic effect in hamsters. researchgate.net These modifications prevent metabolism by 15-PGDH and enhance the drug's desired therapeutic action. researchgate.net

| Analogue | Structural Modification (relative to PGF2α) | Evaluated Biological Activity | Reference |

|---|---|---|---|

| 17-phenyl-18,19,20-trinor-PGF2α | Terminal pentyl group of ω-chain replaced with a phenyl group. | High affinity for PGF2α receptor; potent luteolytic activity. | researchgate.net |

| Bimatoprost | Terminal pentyl group of ω-chain replaced with a phenyl group; C-1 carboxyl group converted to N-ethyl amide. | Used as an antiglaucoma agent to reduce intraocular pressure. | google.com |

Relationship to Other Hydroxylated Prostaglandin Series (e.g., 15-Hydroxyprostaglandins)

The functional and metabolic differences between the 19-hydroxy and 15-hydroxy prostaglandin series are stark and highlight the critical importance of the hydroxyl group's position. The C-15 hydroxyl group is a near-universal feature of primary, biologically active prostaglandins like PGE2 and PGF2α. ahajournals.org However, this very group is also their "Achilles' heel."

The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) specifically targets the 15(S)-hydroxyl group, oxidizing it to a ketone. ahajournals.org This single conversion to a 15-keto-prostaglandin is the primary step in prostaglandin inactivation, effectively terminating their biological signal. Therefore, the 15-hydroxyl group is essential for initial activity but also marks the molecule for rapid degradation.

In complete contrast, the 19-hydroxyl group is not a site for inactivation but rather a feature added during biosynthesis to create a distinct, active molecule. nih.gov The hydroxylation at C-19 is catalyzed by cytochrome P450 enzymes, a completely different enzymatic pathway from the cyclooxygenases and prostaglandin synthases that form the core prostaglandin structure. nih.govgoogle.com This fundamental difference in their origin and metabolic fate underscores their distinct biological roles. While 15-hydroxyprostaglandins are ubiquitous signaling molecules with a tightly controlled, short duration of action, 19-hydroxyprostaglandins appear to be specialized molecules produced in specific tissues, such as the seminal vesicles, for more localized and sustained functions. buu.ac.thbioscientifica.com

| Feature | 19-Hydroxyprostaglandins | 15-Hydroxyprostaglandins (Primary PGs) | Reference |

|---|---|---|---|

| Role of Hydroxyl Group | A defining feature added during biosynthesis by CYP450 enzymes, creating a specific, active molecule. | An essential feature for biological activity, but also the primary site for inactivation. | nih.govahajournals.org |

| Key Enzyme(s) | Biosynthesis: Cytochrome P450 (e.g., CYP4F8). | Biosynthesis: Cyclooxygenases (COX-1/2), Prostaglandin Synthases. Inactivation: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH). | nih.govgoogle.comahajournals.org |

| Metabolic Fate | The 19-OH group is part of the final active structure. | The 15-OH group is oxidized to a ketone by 15-PGDH, leading to inactivation. | ahajournals.org |

| Biological Context | High concentrations in specific tissues (e.g., primate semen) for specialized roles. | Ubiquitous signaling molecules involved in a wide array of physiological processes (e.g., inflammation). | buu.ac.thbioscientifica.comnih.gov |

Future Research Directions and Open Questions

Elucidation of Comprehensive Receptor Binding Profiles and Specificity for 19-Hydroxyprostaglandin F

A critical gap in our knowledge is the precise receptor through which 19-OH PGF exerts its effects. While its structural similarity to other prostaglandins (B1171923) suggests potential interactions with known prostanoid receptors, specific binding studies are lacking. For instance, 19(R)-hydroxy PGF2α has been shown to exhibit no activity at the FP receptor in the cat iris sphincter muscle at concentrations up to 1 µM. caymanchem.com This finding underscores the need for a comprehensive screening of 19-OH PGF against the full panel of prostanoid receptors (DP, EP, FP, IP, and TP) to determine its binding affinity and specificity. Future research should employ competitive binding assays and functional assays measuring downstream signaling events (e.g., cAMP accumulation, calcium mobilization) to create a detailed receptor binding profile. Such studies are crucial to understanding whether 19-OH PGF acts as a specific agonist, antagonist, or has no significant interaction with these receptors.

Identification of Novel Physiological Roles Beyond the Reproductive System

The vast majority of research on 19-hydroxyprostaglandins has centered on their high concentrations in seminal fluid and their presumed functions in reproduction. bioscientifica.comresearchgate.net However, the enzymes responsible for prostaglandin (B15479496) synthesis are widespread throughout the body, suggesting that 19-OH PGF may have physiological roles in other tissues. glowm.com Future investigations should explore the presence and potential functions of 19-OH PGF in systems where other prostaglandins are known to be active, such as the cardiovascular, immune, and nervous systems. binasss.sa.cr For example, given the role of other PGF compounds in inflammation and smooth muscle contraction, it would be valuable to investigate whether 19-OH PGF has similar or distinct effects in these contexts. researchgate.netnih.gov

Detailed Characterization of Regulatory Mechanisms Governing 19-Hydroxylase Enzyme Expression and Activity

The synthesis of 19-hydroxyprostaglandins is dependent on the activity of specific hydroxylase enzymes, which are part of the cytochrome P450 (CYP) superfamily. nih.govdiva-portal.org While CYP4F8 has been identified as a key enzyme in the 19-hydroxylation of prostaglandin H (PGH) precursors in seminal vesicles, the regulatory mechanisms governing its expression and activity are not well understood. ebi.ac.uknih.govjci.orgnih.gov Future research should focus on identifying the factors that regulate the transcription and translation of the CYP4F8 gene. This includes investigating the influence of hormones, cytokines, and other signaling molecules on enzyme expression. For instance, studies have shown that glucocorticoids can regulate prostaglandin biosynthesis, and pregnancy can induce prostaglandin ω-hydroxylase activity in certain tissues. pnas.orguq.edu.au Understanding these regulatory pathways is essential for comprehending how the production of 19-OH PGF is controlled under different physiological and pathological conditions.

Development of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity in Biological Matrices

Accurate quantification of 19-OH PGF in various biological samples is fundamental to understanding its physiological roles. Current methods often rely on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). nih.govnih.gov While effective, these techniques can be complex and may lack the sensitivity required to detect very low concentrations of 19-OH PGF in tissues outside of the reproductive tract. The development of more advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with highly specific multiple reaction monitoring (MRM) transitions, would significantly improve the sensitivity and specificity of detection. Furthermore, the creation of specific antibodies for use in immunoassays, like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA), could provide simpler and more high-throughput methods for routine analysis. nih.gov

Investigation into the Comparative Biochemistry Across Diverse Species for Evolutionary Insights

The presence and concentration of 19-hydroxyprostaglandins vary significantly across different species. For example, human semen contains high levels of 19-hydroxy PGE and PGF compounds, while other primates and animals have different prostaglandin profiles. bioscientifica.com A comparative biochemical approach, analyzing the structure, synthesis, and function of 19-OH PGF in a wide range of species, could provide valuable evolutionary insights. Such studies could help to elucidate the ancestral functions of this prostaglandin and how its roles may have diverged over time. Investigating the genetics of the 19-hydroxylase enzymes across species could also reveal important evolutionary relationships and functional adaptations. researchgate.net

Exploration of Potential Interplay with Other Eicosanoid Pathways and Lipid Mediators

19-OH PGF is part of the complex eicosanoid signaling network, which includes prostaglandins, leukotrienes, and other lipid mediators derived from polyunsaturated fatty acids. nih.gov These pathways are interconnected and can influence each other's synthesis and activity. frontiersin.orgnih.gov Future research should investigate the potential interplay between 19-OH PGF and other eicosanoid pathways. For example, it is important to determine if the synthesis of 19-OH PGF is altered in conditions where the cyclooxygenase (COX) or lipoxygenase (LOX) pathways are activated or inhibited. Furthermore, investigating whether 19-OH PGF can modulate the production or signaling of other eicosanoids will be crucial for a complete understanding of its biological role. This exploration could reveal synergistic or antagonistic interactions that are critical for maintaining physiological homeostasis.

Q & A

Q. How can conflicting data between immunoassays and mass spectrometry be resolved?

- Methodological Answer : Perform parallel analyses using both methods on the same sample set. Identify cross-reactive molecules in immunoassays via immunodepletion experiments. Validate findings with orthogonal techniques (e.g., ELISA vs. LC-MS/MS) and report discrepancies in sensitivity/specificity .

Key Considerations for Peer Review

- Ethical Reporting : Disclose all conflicts of interest, including funding sources for synthetic standards or assay kits .

- Data Transparency : Provide chromatograms, statistical outputs, and raw spectra as supplementary materials .

- Reproducibility Checklists : Adopt NIH or ARRIVE guidelines for preclinical studies, detailing randomization, blinding, and sample-size calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.